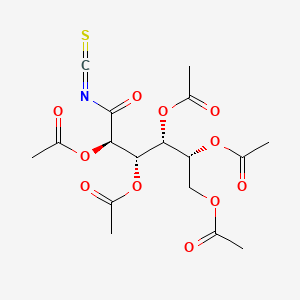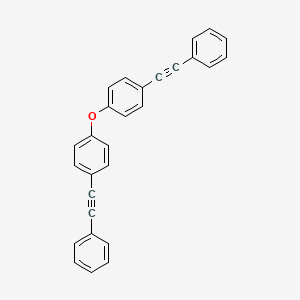![molecular formula C10H10Cl2O B14606537 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane CAS No. 59363-16-5](/img/structure/B14606537.png)
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,6-dichlorophenyl group via an ethyl chain. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane typically involves the reaction of 2,6-dichlorophenyl ethyl alcohol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is generally carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane undergoes several types of chemical reactions, including:
Ring-opening reactions: These can proceed via nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
Substitution reactions: The oxirane ring can be substituted by different nucleophiles, resulting in the formation of new compounds.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts can be used to facilitate ring-opening reactions.
Oxidizing agents: Peracids and hydrogen peroxide are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile can yield a β-amino alcohol, while oxidation can produce a diol.
Scientific Research Applications
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of epoxides on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Dichlorophenyl)ethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening and the formation of new products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate: This compound shares the 2,6-dichlorophenyl group but differs in its functional groups and overall structure.
Miconazole: Another compound with a dichlorophenyl group, used primarily as an antifungal agent.
Uniqueness
2-[2-(2,6-Dichlorophenyl)ethyl]oxirane is unique due to its oxirane ring, which imparts specific reactivity and chemical properties not found in similar compounds. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
59363-16-5 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)ethyl]oxirane |
InChI |
InChI=1S/C10H10Cl2O/c11-9-2-1-3-10(12)8(9)5-4-7-6-13-7/h1-3,7H,4-6H2 |
InChI Key |
YCJLQNDSGIFITN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)




![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)






![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

